molecular formula C6H9Cl3 B6250517 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane CAS No. 10229-40-0

1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane

Cat. No.: B6250517
CAS No.: 10229-40-0
M. Wt: 187.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of three chlorine atoms and a cyclopropane ring, making it a highly chlorinated cycloalkane.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane typically involves the chlorination of precursor compounds. One common method is the chlorination of 2,2-dimethylcyclopropane using chlorine gas in the presence of a catalyst such as iodine or an iodine-containing compound. The reaction is carried out at controlled temperatures to ensure selective chlorination and to minimize the formation of by-products .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and to optimize yield. The chlorination reaction is carefully monitored to control the temperature and the concentration of chlorine gas, ensuring high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,1-Dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane involves its interaction with nucleophiles and electrophiles. The chlorine atoms make the compound highly reactive towards nucleophilic substitution reactions. The cyclopropane ring strain also contributes to its reactivity, making it susceptible to ring-opening reactions under certain conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dichloro-3-(chloromethyl)-2,2-dimethylcyclopropane is unique due to its combination of a highly strained cyclopropane ring and multiple chlorine atoms. This combination imparts distinct reactivity patterns and makes it a valuable compound in synthetic organic chemistry .

Properties

CAS No.

10229-40-0

Molecular Formula

C6H9Cl3

Molecular Weight

187.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.